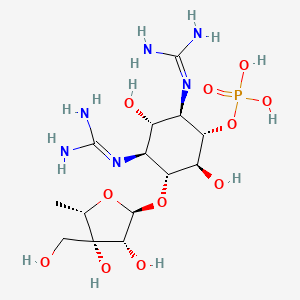
Dihydrostreptosyl streptidine 6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(1->4)-alpha-L-dihydrostreptosylstreptidine 6-phosphate is a scyllo-inositol phosphate compound having the phosphate group at the 6-position, guanidino groups replacing hydroxy functions at the 1-position and an alpha-L-lyxofuranosyl residue at the 4-position. It derives from a streptidine. It is a tautomer of an O-(1->4)-alpha-L-dihydrostreptosylstreptidine 6-phosphate zwitterion.
Aplicaciones Científicas De Investigación
Biosynthesis of Streptomycin
Dihydrostreptosyl streptidine 6-phosphate plays a crucial role in the biosynthesis of streptomycin, an antibiotic. Studies have demonstrated that this compound is an intermediate in streptomycin biosynthesis. For instance, Kniep and Grisebach (1980) showed that the enzymatic formation of dihydrostreptomycin 6-phosphate from dihydrostreptosyl streptidine 6-phosphate occurs in Streptomyces griseus, corroborating its role as an intermediate in this pathway (Kniep & Grisebach, 1980).
Enzymatic Transfer and Purification
The enzymatic transfer of dihydrostreptosyl streptidine 6-phosphate is also a significant process in the synthesis of streptomycin. Kniep and Grisebach (1980) also discussed the purification and properties of dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase from S. griseus, which is dependent on specific ions like Mn2+ or Mg2+ (Kniep & Grisebach, 1980).
Streptidine Moiety and Mutant Analysis
The streptidine moiety of dihydrostreptosyl streptidine 6-phosphate is essential in the context of streptomycin production. Ohnuki, Imanaka, and Aiba (1985) isolated streptidine idiotrophic mutants of Streptomyces griseus, highlighting the crucial role of the streptidine moiety and its linkage with dihydrostreptose in streptomycin production (Ohnuki, Imanaka, & Aiba, 1985).
Enzymatic Phosphorylation and Genetic Aspects
The enzymatic phosphorylation of streptomycin and dihydrostreptomycin by Streptomyces has been explored by Walker and Škorvaga (1973), where dihydrostreptomycin 6-phosphate and its derivatives are synthesized. This work provides insights into the enzymatic processes involving dihydrostreptosyl streptidine 6-phosphate (Walker & Škorvaga, 1973). Additionally, Mansouri and Piepersberg (1991) studied the genetics of streptomycin production in S. griseus, focusing on genes involved in the synthesis of streptidine-6-phosphate and dihydrostreptose (Mansouri & Piepersberg, 1991).
Propiedades
Número CAS |
59719-49-2 |
|---|---|
Nombre del producto |
Dihydrostreptosyl streptidine 6-phosphate |
Fórmula molecular |
C14H29N6O11P |
Peso molecular |
488.39 g/mol |
Nombre IUPAC |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C14H29N6O11P/c1-3-14(25,2-21)10(24)11(29-3)30-8-4(19-12(15)16)6(22)5(20-13(17)18)9(7(8)23)31-32(26,27)28/h3-11,21-25H,2H2,1H3,(H4,15,16,19)(H4,17,18,20)(H2,26,27,28)/t3-,4-,5+,6-,7-,8+,9-,10-,11-,14+/m0/s1 |
Clave InChI |
RUBKAAVMXLSLAZ-UVTYLADFSA-N |
SMILES isomérico |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O)(CO)O |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O)(CO)O |
SMILES canónico |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O)(CO)O |
Sinónimos |
DHSSP dihydrostreptosyl streptidine 6-phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



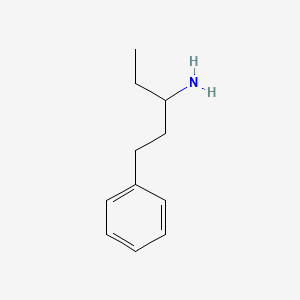
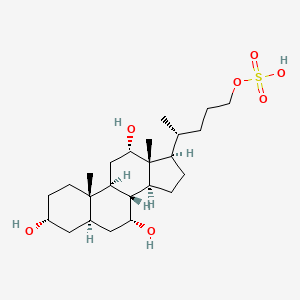
![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)
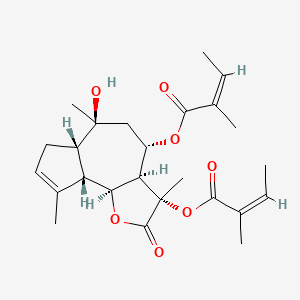
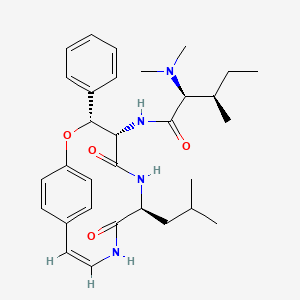
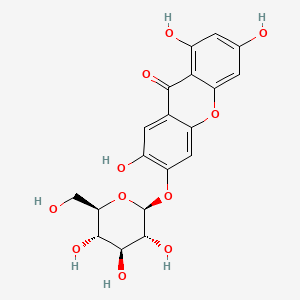
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)
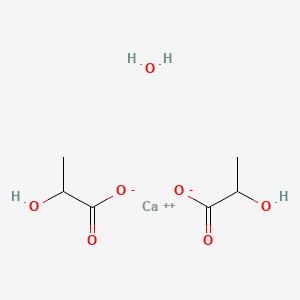
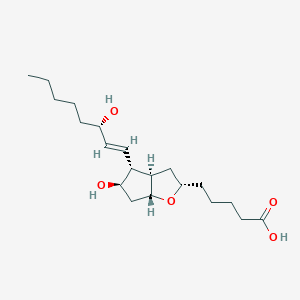
![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)
![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
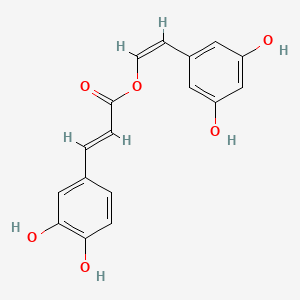
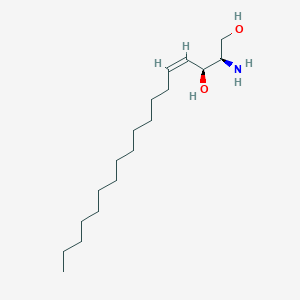
![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)